(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a benzyl group, and an ethyl-propionamide moiety. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide typically involves multiple steps, starting from readily available precursors. One common approach is the reductive amination of a ketone precursor using imine reductases, which can yield high enantiomeric excess and good yields . The reaction conditions often include an aqueous medium and mild temperatures to ensure the selectivity and efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and reduce costs. The use of biocatalysts, such as imine reductases, is particularly advantageous due to their high selectivity and environmentally friendly nature . Continuous flow reactors and other advanced technologies may also be employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives
Scientific Research Applications
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(®-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide: The enantiomer of the compound with different stereochemistry.
N-Benzylpyrrolidine derivatives: Compounds with similar structural motifs but different functional groups.
Ethyl-propionamide derivatives: Compounds with variations in the amide moiety.
Uniqueness
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANVLOATIXYEH-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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